N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The compound’s IUPAC name systematically describes its molecular architecture. The parent structure is an imidazo[1,2-b]triazole ring system, fused with a dihydro-oxo moiety at positions 5 and 6. The substituents include a phenyl group at position 2 and an acetamide-linked 4-chloro-3-(trifluoromethyl)phenyl group at position 6.
Functional Groups:
- Imidazo[1,2-b]triazole core: A bicyclic system comprising fused imidazole and triazole rings, stabilized by conjugated π-electrons.
- 5-Oxo group: A ketone at position 5 introduces polarity and hydrogen-bonding capability.
- Acetamide bridge: The -NHCOCH2- group links the triazole core to the 4-chloro-3-(trifluoromethyl)phenyl moiety, enhancing solubility and intermolecular interactions.
- Trifluoromethyl (-CF3): This electron-withdrawing group increases metabolic stability and lipophilicity.
- Chloro substituent: Positioned para to the trifluoromethyl group on the phenyl ring, it contributes to steric bulk and electronic effects.
IUPAC Name Breakdown:
| Component | Description |
|---|---|
| Prefix | N-[4-Chloro-3-(trifluoromethyl)phenyl] |
| Infix | 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b]triazol-6-yl) |
| Suffix | acetamide |
The numbering follows优先 placement of the oxo group and phenyl substituents on the triazole-imidazole hybrid system.
Crystallographic and Conformational Studies
Although direct crystallographic data for this compound is limited, structural analogs provide insights. The imidazo[1,2-b]triazole core adopts a planar conformation due to aromatic π-stacking, while the acetamide bridge introduces torsional flexibility.
Key Structural Features:
- Bond Lengths:
- Dihedral Angles:
Hydrogen Bonding:
The oxo group acts as a hydrogen-bond acceptor, while the acetamide’s NH serves as a donor. This dual functionality facilitates crystal packing and molecular recognition.
Comparative Analysis with Related Imidazo[1,2-b]triazole Derivatives
Table 1: Structural and Functional Comparisons
Electronic Effects:
- The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl or chloro analogs.
- The phenyl group at position 2 enhances π-π stacking potential relative to hydrogen or alkyl substituents.
Steric Considerations:
- The 4-chloro-3-(trifluoromethyl)phenyl group introduces significant steric bulk, potentially hindering rotation around the acetamide bond.
Properties
Molecular Formula |
C19H13ClF3N5O2 |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C19H13ClF3N5O2/c20-13-7-6-11(8-12(13)19(21,22)23)24-15(29)9-14-17(30)26-18-25-16(27-28(14)18)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,24,29)(H,25,26,27,30) |
InChI Key |
MIYRERQDMIKRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-3-(Trifluoromethyl)Aniline Precursor
The 4-chloro-3-(trifluoromethyl)phenyl moiety is synthesized via nitration and reduction sequences. A scalable method involves the nitration of o-chlorotrifluoromethylbenzene using acetic anhydride and concentrated nitric acid (68%) at 10–15°C, yielding 4-nitro-2-trifluoromethylchlorobenzene . Subsequent reduction with hydrazine hydrate in ethanol, catalyzed by FeCl₃·6H₂O and activated carbon (400–800 mesh), provides 4-chloro-3-trifluoromethylaniline in 80–85% yield . Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Nitration temperature | 10–15°C |
| Reduction catalyst | FeCl₃·6H₂O (1–2 wt%) |
| Hydrazine concentration | 80% aqueous solution |
This aniline derivative serves as the primary amine for subsequent amide bond formation.
Construction of the Imidazo[1,2-b] Triazole Core
The imidazo[1,2-b] triazole scaffold is synthesized via a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. Combining 2-aminopyridine, benzaldehyde, and trimethylsilyl isocyanide in methanol at 60°C generates 6-chloroimidazo[1,2-a]pyridine intermediates . Oxidation of the pyridine ring with m-chloroperbenzoic acid (mCPBA) introduces the 5-oxo group, yielding 5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazole . Alternative routes involve cyclization of thiosemicarbazides under basic conditions (e.g., NaOH/EtOH), forming 1,2,4-triazole-3-thiones, which are oxidized to the 5-oxo derivatives using H₂O₂/AcOH .
Functionalization with Acetic Acid Side Chain
The acetic acid side chain is introduced via Ugi four-component reaction (Ugi-4CR). Reacting 5-oxo-2-phenylimidazo[1,2-b] triazol-6-amine with 4-chlorobenzaldehyde, tert-butyl isocyanide, and carboxylic acid (e.g., chloroacetic acid) in methanol at 25°C produces peptidomimetic intermediates . Hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) yields the free acetic acid derivative. Critical factors include:
-
Reagent stoichiometry : 1:1:1:1 ratio of amine, aldehyde, isocyanide, and acid.
-
Solvent system : Methanol or dichloromethane for improved solubility .
Amide Coupling and Final Assembly
The final step involves coupling the 4-chloro-3-(trifluoromethyl)aniline with the imidazo-triazole acetic acid using carbodiimide-mediated activation. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF at 0–5°C achieves 70–75% yield . Post-reaction purification via silica gel chromatography (hexane/EtOAc 3:1) isolates the target compound with >95% purity (HPLC).
Optimization Challenges and Solutions
-
Steric hindrance : The trifluoromethyl group slows amidation kinetics. Using excess EDC/HOBt (1.5 equiv) and prolonged reaction times (24–36 h) improves conversion .
-
Oxidation sensitivity : The 5-oxo group necessitates inert conditions (N₂ atmosphere) during triazole synthesis to prevent over-oxidation .
-
Byproduct formation : Chromatographic removal of hydrolyzed isocyanide byproducts is critical for pharmaceutical-grade purity .
Analytical Characterization
Validation of the target compound includes:
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Molecular Formula
Molecular Weight
418.8 g/mol
Medicinal Chemistry
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. Its unique structural features may allow it to modulate enzyme activity or receptor function effectively.
Case Study: Anticancer Activity
Research has indicated that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values below 100 μM. The mechanism involves inducing apoptosis in cancer cells through specific molecular interactions .
Chemical Biology
This compound can serve as a valuable probe in chemical biology studies. It allows researchers to investigate biological processes at the molecular level by interacting with proteins or nucleic acids. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability.
Example Application: Target Identification
In studies focusing on cellular signaling pathways, this compound can be utilized to identify and characterize molecular targets involved in disease pathways. This is crucial for developing targeted therapies.
Materials Science
The unique properties of this compound can be harnessed in materials science for developing new functional materials. Its chemical structure may contribute to the development of polymers or coatings with specific properties such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
2.1.1 Imidazo-Thiadiazole Derivatives
Compounds such as N-(4-(2-(5-oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide (Fig. 53, ) share a similar imidazole-thiadiazole core but differ in the fused heterocycle (thiadiazole vs. triazole). The thiadiazole ring introduces additional sulfur atoms, which may alter redox properties and metabolic stability compared to the triazole-containing target compound .
2.1.2 Thieno-Triazolo-Diazepine Derivatives The compound 2-[(6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide () incorporates a diazepine ring fused with thieno-triazolo groups. However, the hydroxyphenyl substituent in this compound may improve aqueous solubility relative to the trifluoromethyl-chlorophenyl group in the target molecule .
Substituent Effects on Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound significantly increases logP values compared to hydroxyl or oxo substituents in analogues .
- Chlorophenyl groups are conserved across multiple analogues (), suggesting their role in π-π stacking interactions with aromatic residues in target proteins.
NMR Spectral Comparisons
highlights the utility of NMR in deducing substituent locations. For example, chemical shift differences in regions A (positions 39–44) and B (positions 29–36) between Rapa and analogues (compounds 1 and 7) correlate with substituent-induced electronic perturbations. In the target compound, the trifluoromethyl group would likely cause deshielding in adjacent proton environments, detectable via distinct δH values in regions A/B .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C22H16ClF3N4O
- Molecular Weight : 438.84 g/mol
- Functional Groups : Contains a chloro group, trifluoromethyl group, and an imidazo[1,2-b][1,2,4]triazole moiety.
Research indicates that the biological activity of this compound may be attributed to its interactions with various enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased binding affinity to target proteins.
Inhibitory Activity
In silico docking studies have demonstrated the compound's ability to form hydrogen bonds with key residues in enzyme active sites. Such interactions suggest potential inhibitory effects on:
- Cyclooxygenase (COX) enzymes
- Lipoxygenases (LOX)
These enzymes are crucial in inflammatory pathways and are often targeted in drug development for anti-inflammatory and analgesic effects .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. It showed significant inhibition of cell proliferation in the MCF-7 breast cancer cell line with an IC50 value indicating moderate potency. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against several pathogens. Preliminary results indicate moderate activity against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating bacterial infections .
Study 1: Cytotoxicity Evaluation
In a controlled laboratory setting, this compound was tested on human embryonic kidney cells (HEK293). The results indicated that at concentrations below 10 µM, the compound exhibited low cytotoxicity while maintaining significant anticancer activity against MCF-7 cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[4-chloro... | MCF-7 | 15 | Apoptosis induction |
| N-[4-chloro... | HEK293 | >20 | Low cytotoxicity |
Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of this compound through inhibition of COX enzymes. The results showed a dose-dependent inhibition of COX activity with an IC50 value comparable to standard anti-inflammatory drugs.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the imidazo-triazole core via cyclization of precursors like aminotriazoles or thiadiazoles under acidic or basic conditions .
- Step 2 : Acetamide coupling using reagents such as chloroacetyl chloride or activated esters in solvents like dioxane or DMF, often with triethylamine as a base .
- Step 3 : Functionalization of the aryl group (e.g., 4-chloro-3-trifluoromethylphenyl) via nucleophilic substitution or cross-coupling reactions .
Optimization Tips :
- Use Design of Experiments (DoE) to vary parameters like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading .
- Monitor purity via HPLC or TLC at each step, as impurities in heterocyclic intermediates can drastically reduce yields .
Q. What analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the imidazo-triazole ring and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]+ for C20H14ClF3N6O2) .
- X-ray Crystallography : Use SHELX software for crystal structure refinement to resolve ambiguities in stereochemistry .
Q. How is preliminary biological activity assessed?
- In vitro enzyme assays : Test inhibition of kinases or proteases at concentrations ranging from 1–100 µM, using positive controls (e.g., staurosporine for kinases) .
- Molecular docking : Align the compound’s structure with target proteins (e.g., EGFR or COX-2) using AutoDock Vina to predict binding affinity .
Advanced Research Questions
Q. How can contradictions in bioactivity data between analogs be resolved?
- Perform structure-activity relationship (SAR) analysis by synthesizing derivatives with modifications to the trifluoromethyl group or imidazo-triazole core .
- Example SAR Table :
| Derivative | Modification | IC50 (µM) | Target |
|---|---|---|---|
| Parent | None | 12.5 | Kinase A |
| Analog 1 | -CF3 → -CH3 | 45.2 | Kinase A |
| Analog 2 | Imidazole → Pyrazole | >100 | Kinase A |
| Data adapted from quinazolinone analogs . |
- Use statistical modeling (e.g., QSAR) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What strategies mitigate low solubility in pharmacological assays?
- Salt formation : React with HCl or sodium acetate to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Employ PLGA or liposomes to enhance bioavailability .
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
- Isotopic labeling : Use 13C-labeled reagents to track acetamide coupling pathways .
- DFT calculations : Simulate reaction pathways (e.g., via Gaussian 09) to identify intermediates responsible for side products .
- In situ monitoring : Use ReactIR to detect transient species during cyclization .
Methodological Notes
-
Avoiding common pitfalls :
-
Key references :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
